molecular formula C19H21ClN6O B2882517 N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine CAS No. 946298-51-7

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

Cat. No.: B2882517
CAS No.: 946298-51-7
M. Wt: 384.87
InChI Key: NYIOCLKJZHXPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine, provided for research and development purposes. It is a synthetic organic molecule with the molecular formula C19H21ClN6O and a molecular weight of 384.863 g/mol . The compound features a complex structure incorporating a pteridine core, a 2,6-dimethylmorpholine group, and a 3-chloro-4-methylphenyl substituent. This specific structural motif suggests potential for investigation in various biochemical pathways. Researchers can utilize this compound as a reference standard, a building block in synthetic chemistry, or for screening in novel biological assays. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for human use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-11-4-5-14(8-15(11)20)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIOCLKJZHXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23ClN6OC_{19}H_{23}ClN_6O with a molecular weight of 386.9 g/mol. Its structure features a pteridine core substituted with a morpholine ring and a chloromethylphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H23ClN6O
Molecular Weight386.9 g/mol
IUPAC NameThis compound
InChI KeyPOXUOHXNMMKGLF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is hypothesized to inhibit certain kinases involved in cellular signaling pathways, which could lead to various pharmacological effects.

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are implicated in viral replication processes . This inhibition could provide a therapeutic avenue for antiviral strategies, particularly against viruses like Dengue.
  • Signal Transduction Modulation : By affecting the signaling pathways associated with these kinases, the compound may alter cellular responses to infection or stress, enhancing antiviral immunity or reducing inflammatory responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : In vitro studies have demonstrated that this compound can significantly inhibit the replication of viruses such as Dengue virus in human primary monocyte-derived dendritic cells (MDDCs) . The efficacy was linked to its ability to modulate host cell signaling pathways critical for viral entry and replication.
  • Cytotoxicity Assessment : Toxicity studies are essential for evaluating the safety profile of new compounds. Initial assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Antiviral Efficacy : A study focused on AAK1 and GAK inhibitors demonstrated that compounds similar to this compound showed potent antiviral activity against Dengue virus in MDDCs . The study highlighted the importance of these kinases in mediating viral infection and suggested potential therapeutic applications.
  • Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the pteridine structure can enhance selectivity and potency against specific viral targets . This information is crucial for guiding future synthetic efforts aimed at optimizing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from literature, focusing on core structures, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Inferred Properties/Applications
Target: N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine Pteridine 2-(2,6-dimethylmorpholin-4-yl), 4-(3-chloro-4-methylphenyl) C₂₂H₂₄ClN₅O₂ 433.91 Potential kinase inhibition; balanced solubility
5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine Pyrimidine 2,6-di(morpholin-4-yl), 4-(trifluoromethyl)pyridin-2-amine C₁₈H₂₁F₃N₆O₂ 410.39 High solubility; possible antiviral/anticancer activity
3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine Pyridine Multiple Cl, NO₂, CF₃ groups C₁₃H₆Cl₂F₆N₄O₄ 485.12 High lipophilicity; herbicide candidate
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine Pyrimidine Dichlorophenyl, sulfanyl groups C₁₉H₁₇Cl₂N₃S₂ 422.39 Moderate solubility; metal coordination capability

Key Comparative Insights

This may enhance binding affinity to biological targets like kinases but reduce aqueous solubility relative to single-ring systems. Pyridine derivatives (e.g., ) with nitro and trifluoromethyl groups exhibit high lipophilicity, making them suitable for hydrophobic environments (e.g., herbicides), whereas the target’s morpholine substituents improve solubility for drug-like applications .

Substituent Effects Morpholine Groups: The 2,6-dimethylmorpholin-4-yl group in the target likely improves metabolic stability compared to non-methylated morpholine analogs (e.g., ), where methylation reduces oxidation susceptibility. Halogenation: The 3-chloro-4-methylphenyl group balances lipophilicity and bioavailability, contrasting with the excessively lipophilic trifluoromethyl and dinitro groups in , which may hinder pharmacokinetics.

In contrast, ’s nitro and trifluoromethyl groups align with agrochemical applications , while ’s pyrimidine-morpholine system may suit antiviral drug development .

Research Findings and Inferences

  • Solubility : Morpholine derivatives (target and ) generally exhibit higher solubility than halogenated analogs (e.g., ). The dimethylmorpholine in the target may further optimize logP for blood-brain barrier penetration.
  • Bioactivity : The pteridine core’s rigidity may enhance selectivity in enzyme inhibition compared to flexible pyrimidine analogs (e.g., ), though synthetic complexity increases.
  • Stability: Methylation of the morpholine ring in the target likely improves metabolic stability over non-methylated counterparts, a critical factor in drug design .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
Synthesis typically involves sequential coupling of the pteridin core with substituted aniline and morpholine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloropteridin-4-amine with 3-chloro-4-methylaniline in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Morpholine incorporation : Introducing 2,6-dimethylmorpholine via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol. Yield optimization requires precise temperature control and solvent selection to minimize side reactions (e.g., over-alkylation) .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms) or off-target effects. Methodological solutions include:

  • Standardized dose-response curves : Conducted across multiple cell lines (e.g., HEK293 for serotonin receptor binding ).
  • Comparative binding assays : Use radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) to quantify affinity .
  • Computational docking : Predict binding modes using Schrödinger Suite or AutoDock Vina to identify key interactions (e.g., morpholine methyl groups with hydrophobic pockets) .
  • Orthogonal validation : Pair functional assays (e.g., cAMP accumulation) with biophysical methods like surface plasmon resonance (SPR) .

Basic: What analytical techniques confirm molecular structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and morpholine methyl groups (δ 1.2–1.4 ppm); ¹³C NMR confirms quaternary carbons in the pteridin ring .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 413.1765) validates molecular formula .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsion angles (e.g., dihedral angles between pteridin and morpholine planes ).
  • HPLC : Purity >98% confirmed via C18 column (UV detection at 254 nm) .

Advanced: How can selectivity for biological targets be optimized?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the morpholine (e.g., 2,6-dimethyl vs. 3,5-dimethyl) to alter steric bulk and hydrogen-bonding capacity .
  • Targeted mutagenesis : Engineer receptor variants (e.g., 5-HT₂A vs. 5-HT₂C) to map binding determinants .
  • Competitive assays : Test against related targets (e.g., opioid receptors ) to identify off-target interactions.
  • Molecular dynamics simulations : Analyze binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) using GROMACS .

Basic: How is purity assessed during synthesis?

Answer:

  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 62.2%, H: 5.6%, N: 17.0%) .
  • Melting point : Sharp range (e.g., 198–200°C) indicates homogeneity .
  • TLC : Single spot (Rf = 0.5 in ethyl acetate/hexane 1:1) confirms absence of byproducts .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Low solubility : Screen solvent mixtures (e.g., DMSO/water gradients) to enhance nucleation .
  • Polymorphism : Use slow evaporation at 4°C to favor thermodynamically stable forms .
  • Twinning/Disorder : SHELXL refinement with TWIN and BASF commands resolves overlapping electron density .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7 Å) improves signal-to-noise ratios for small crystals (<0.1 mm³) .

Advanced: How to design experiments for evaluating anti-inflammatory potential?

Answer:

  • In vitro assays : Measure COX-2 inhibition (IC₅₀) using a fluorometric kit (e.g., Cayman Chemical) .
  • Cytokine profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • In vivo models : Test in murine carrageenan-induced paw edema, comparing dose-dependent reduction in swelling vs. celecoxib .

Basic: What are the compound’s key spectroscopic signatures?

Answer:

  • UV-Vis : λmax at 270 nm (pteridin π→π* transition) and 320 nm (aryl amine n→π*) .
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (C-Cl), and 1100 cm⁻¹ (morpholine C-O-C) .

Advanced: How to address contradictory data in receptor binding studies?

Answer:

  • Replicate conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane preparation protocols .
  • Allosteric modulation : Test if the compound acts as a positive/negative allosteric modulator via Schild analysis .
  • Meta-analysis : Compare data across >10 independent studies using fixed/random-effects models to identify outliers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.